N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene core linked to a carboxamide group at position 2, substituted with a 3-chloro-2-methylphenyl moiety. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the chromene ring and the carboxamide side chain .
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-12(18)6-4-7-13(10)19-17(21)16-9-14(20)11-5-2-3-8-15(11)22-16/h2-9H,1H3,(H,19,21) |
InChI Key |
COYSUMDCDPEVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for research in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Microorganism | IC50 (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |
| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
| Escherichia coli | 64 | Effective against Gram-negative bacteria |
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in cell viability |
| A549 (lung cancer) | 10.5 | Selective against cancer cells |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.
| Enzyme | IC50 (μM) | Notes |
|---|---|---|
| Acetylcholinesterase | 0.25 | Comparable to established inhibitors |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
-
Antimicrobial Efficacy Study :
- Objective: Evaluate the compound's effectiveness against Mycobacterium tuberculosis.
- Findings: Demonstrated significant antibacterial activity with an IC50 value of 7.05 μM.
-
Cytotoxicity Evaluation :
- Objective: Assess the impact on MCF-7 breast cancer cells.
- Findings: Showed a dose-dependent decrease in cell viability with an IC50 value of 15 μM after 48 hours.
-
Enzyme Inhibition Analysis :
- Objective: Investigate the inhibitory effects on acetylcholinesterase.
- Findings: The compound exhibited an IC50 value of 0.25 μM, indicating strong inhibition comparable to standard treatments.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Variations in Chromene Carboxamides
Chromene carboxamides vary in three key aspects:
Position of the carboxamide group (2- vs. 3-position on the chromene ring).
Substituents on the phenyl ring (e.g., chloro, methyl, methoxy, sulfamoyl).
Additional functional groups or rings (e.g., thiazolidinone, phenethyl chains).
Table 1: Structural and Functional Comparison
Impact of Substituents on Properties and Activity
- Electron-Withdrawing vs. This may influence binding to hydrophobic enzyme pockets or DNA intercalation . The 2-methyl group adds steric bulk, which could hinder rotation or improve metabolic stability relative to unsubstituted analogs.
Phenethyl vs. Aromatic Substituents :
- Heterocyclic Additions: The thiazolidinone-furan system in introduces hydrogen-bonding sites and rigidity, which may improve antimicrobial activity but reduce oral bioavailability due to increased molecular weight.
Biological Activity
N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene class, characterized by its unique structure that includes a chloro substituent and a carboxamide functional group. This compound has garnered attention in recent research due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.
The molecular formula of this compound is with a molecular weight of 341.8 g/mol. The compound features a chromene backbone, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClNO3 |
| Molecular Weight | 341.8 g/mol |
| CAS Number | 873681-19-7 |
| Structure | Structure |
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chromene derivatives, including this compound. The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. For instance, derivatives similar to this compound have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating potent antibacterial effects .
2. Anti-inflammatory Properties
Chromene derivatives are noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that compounds structurally related to this compound exhibit moderate inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Potential
The anticancer properties of chromene derivatives have also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action often involves the induction of apoptosis and cell cycle arrest . For instance, some studies indicate that specific derivatives can modulate pathways associated with cancer progression by interacting with key enzymes involved in cellular signaling .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction typically involves:
- Enzyme Inhibition : The compound binds to the active site of enzymes like COX or lipoxygenases, inhibiting their activity and thereby modulating inflammatory pathways.
- Receptor Binding : Chromene derivatives may also interact with cell surface receptors involved in cancer cell proliferation and survival, leading to altered cellular responses.
Case Study 1: Antimicrobial Evaluation
A study conducted on various chromene derivatives assessed their antimicrobial efficacy against clinical isolates. The results revealed that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Case Study 2: Anti-inflammatory Activity
In a comparative analysis, several chromene compounds were tested for their COX inhibition capabilities. Results showed that this compound had an IC50 value comparable to well-known anti-inflammatory drugs, suggesting its viability as a therapeutic agent in managing inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
